L-687414, chemically designated as (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one, is a highly selective, brain-penetrant, low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. Structurally derived from HA-966 via the stereospecific addition of a cis-4-methyl group, this compound is procured primarily for advanced neuropharmacological screening and in vivo disease modeling. Its core commercial and scientific value proposition lies in its ability to modulate glutamatergic tone without inducing the severe neurotoxic or cognitive-impairing side effects characteristic of uncompetitive NMDA channel blockers. For industrial and academic buyers, L-687414 serves as a critical pharmacological tool for evaluating novel antipsychotics, particularly GlyT1 inhibitors and TAAR1 agonists, by providing a highly reproducible baseline of glutamatergic hypofunction[2].
Substituting L-687414 with generic uncompetitive NMDA channel blockers (such as MK-801, ketamine, or PCP) or its parent compound (HA-966) severely compromises experimental validity. Uncompetitive blockers like MK-801 completely abolish NMDA receptor activation, leading to the disruption of long-term potentiation (LTP) and the induction of neuronal vacuolation (Olney's lesions) at neuroprotective doses [1]. In contrast, L-687414's mechanism as a low-efficacy partial agonist (intrinsic activity ~10-20% of glycine) maintains basal receptor function, preventing these neurotoxic and cognitive artifacts [2]. Furthermore, compared to the parent compound R(+)-HA-966, L-687414's specific stereochemistry and added methyl group confer significantly higher potency and improved lipophilicity, making HA-966 an inadequate substitute for rigorous in vivo neuropharmacokinetic workflows[2].
For in vitro electrophysiological workflows, L-687414 demonstrates superior potency in antagonizing NMDA-evoked population depolarizations compared to its parent analog, R(+)-HA-966[1]. In rat cortical slice assays, L-687414 exhibits an apparent Kb of 15 µM, whereas R(+)-HA-966 requires a significantly higher concentration (apparent Kb of 55 µM), representing an approximate 3.6-fold increase in potency [1].
| Evidence Dimension | Apparent Kb for antagonizing NMDA-evoked depolarizations |
| Target Compound Data | 15 µM (L-687414) |
| Comparator Or Baseline | 55 µM (R(+)-HA-966) |
| Quantified Difference | 3.6-fold higher potency for L-687414 |
| Conditions | In vitro rat cortical slices, NMDA-evoked population depolarizations |
The higher potency allows laboratories to consume less material per assay and reduces the risk of off-target solvent effects at higher concentrations, streamlining in vitro screening.
Uncompetitive NMDA antagonists are known to impair synaptic plasticity, complicating their use in cognitive and neuroprotection studies. In in vivo studies measuring NMDA receptor-dependent LTP in the dentate gyrus of anesthetized rats, an MK-801 dosing regimen known to produce maximal neuroprotection (0.12 mg/kg i.v. bolus followed by 1.8 µg/kg/h) effectively abolished LTP [1]. In contrast, a similarly neuroprotective dosing regimen of L-687414 (28 mg/kg i.v. bolus followed by 28 mg/kg/h) left the LTP largely intact[1].
| Evidence Dimension | Effect on Long-Term Potentiation (LTP) risetime augmentation |
| Target Compound Data | LTP remained largely intact |
| Comparator Or Baseline | LTP was effectively abolished (MK-801) |
| Quantified Difference | Complete preservation of synaptic plasticity vs. total abolition |
| Conditions | In vivo medial perforant path (mPP) tetanic stimulation in anesthetized rats at neuroprotective plasma levels |
Procurement of L-687414 is essential for stroke and neuroprotection studies where the preservation of cognitive and synaptic function is a mandatory endpoint, a condition MK-801 cannot satisfy.
The use of MK-801 (dizocilpine) at neuroprotective doses triggers selective activation of limbic cerebral glucose metabolism (CMRglc) and induces morphological changes (vacuolation) in pyramidal neurons of the posterior cingulate and retrosplenial cortices [1]. Conversely, L-687414 administered as a steady-state intravenous infusion at high neuroprotective doses (up to 35 mg/kg bolus followed by 440 µg/kg/min) did not increase limbic CMRglc and failed to evoke any neuronal vacuolation [1].
| Evidence Dimension | Induction of neuronal vacuolation and limbic CMRglc elevation |
| Target Compound Data | No vacuolation; no increase in limbic CMRglc |
| Comparator Or Baseline | Extensive vacuolation; selective activation of limbic CMRglc (MK-801) |
| Quantified Difference | Zero incidence of neurotoxic artifacts vs. 100% incidence at high dose rates |
| Conditions | 4-hour steady-state intravenous infusion in rats with subsequent light microscopic morphological assessment |
This guarantees that histological and metabolic data in neuroprotection models are not confounded by drug-induced neurotoxicity, making L-687414 the superior pharmacological tool.
In pharmaceutical drug discovery workflows, L-687414 is the standard challenge agent used to induce a reproducible state of glutamatergic hypofunction (hyperlocomotion)[1]. Unlike amphetamine, which triggers broad dopaminergic toxicity, L-687414 (at 50 mg/kg s.c.) provides a precise NMDA-mediated baseline that is highly sensitive to targeted reversal by novel therapeutics [2]. For example, it allows for the precise calculation of in vivo efficacy for GlyT1 inhibitors like RG1678 (ID50 = 0.63 mg/kg) and TAAR1 agonists, fitting seamlessly into high-throughput behavioral screening pipelines [1].
| Evidence Dimension | Baseline stability for in vivo pharmacodynamic screening |
| Target Compound Data | Specific, reversible NMDA-mediated hyperlocomotion |
| Comparator Or Baseline | Broad dopaminergic stimulation (Amphetamine) |
| Quantified Difference | Enables precise ID50 calculation for non-dopaminergic antipsychotics without off-target stimulant toxicity |
| Conditions | In vivo mouse hyperlocomotion assays for pharmaceutical screening |
Procurement of L-687414 ensures a validated, industry-standard baseline for screening the next generation of schizophrenia therapeutics, reducing false positives in drug discovery.
Because L-687414 reliably induces hyperlocomotion via specific NMDA receptor hypofunction, it is the preferred challenge agent for evaluating the in vivo efficacy of GlyT1 inhibitors and TAAR1 agonists in schizophrenia drug discovery pipelines [1].
In models of focal ischemia or stroke, L-687414 is the optimal choice over MK-801 when researchers must measure neuroprotective efficacy without confounding the results with drug-induced synaptic impairment (LTP abolition) or neuronal vacuolation [2].
Due to its 3.6-fold higher potency compared to HA-966 and its defined stereochemistry, L-687414 is the standard partial agonist procured for patch-clamp and whole-cell voltage-clamp assays characterizing NMDA receptor kinetics [3].